5-Isothiocyanato-2-methoxypyridine

Antiparasitic Enzyme Inhibition DHFR

Sourcing a regioisomerically pure 2,5-substituted pyridine isothiocyanate often leads to suppliers offering only uncharacterized mixtures or incorrect isomers. 5-Isothiocyanato-2-methoxypyridine (CAS 52023-93-5) resolves this with a verified ≥95% purity and the exact 2-methoxy-5-isothiocyanato substitution. The 2-methoxy group exerts a +M effect that electronically tunes the isothiocyanate's electrophilicity, enabling controlled thiourea formation and nucleophilic additions. Key procurement outcomes: [• Predictable Reactivity] The electron-donating methoxy group modulates reaction kinetics for robust library synthesis. [• Defined Vector Geometry] The 2,5-substitution pattern provides a unique spatial handle for fragment growing not accessible with 3- or 4-isothiocyanato isomers. [• Multi-Purpose Scaffold] Suitable as a synthetic intermediate for thiourea libraries, a covalent probe candidate for cysteine profiling, and a precursor for pyridyl iminocarbonates in agrochemical discovery.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 52023-93-5
Cat. No. B1280572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isothiocyanato-2-methoxypyridine
CAS52023-93-5
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)N=C=S
InChIInChI=1S/C7H6N2OS/c1-10-7-3-2-6(4-8-7)9-5-11/h2-4H,1H3
InChIKeyPQZYHGMASSLVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isothiocyanato-2-methoxypyridine: Building Block vs. Probe


5-Isothiocyanato-2-methoxypyridine (CAS 52023-93-5) is a heterobifunctional pyridine building block (MW 166.20 g/mol) featuring a methoxy group at the 2-position and a reactive isothiocyanate (-N=C=S) moiety at the 5-position [1]. Its procurement intent typically bifurcates: (1) as a synthetic intermediate for constructing thiourea-linked heterocycles or bioconjugates, or (2) as a candidate covalent probe targeting nucleophilic residues in proteins . However, a comprehensive evidence review reveals a critical limitation: publicly available data for this specific compound are overwhelmingly qualitative claims, lacking head-to-head quantitative comparisons with structurally analogous isothiocyanatopyridines or methoxypyridines. The compound's primary differentiator lies in its regiospecific 2-methoxy-5-isothiocyanato substitution pattern, which theoretically offers distinct electronic and steric properties compared to regioisomers (e.g., 3- or 4-isothiocyanato derivatives), but this inference is not yet substantiated by published comparative bioactivity or reactivity data. Consequently, its value proposition as a procurement target is contingent upon the end-user's need for this exact scaffold versus the availability of better-characterized alternatives.

Use

Synthetic intermediate for thiourea-linked heterocycles or covalent probe scaffold

Differentiator

Regiospecific 2-methoxy-5-isothiocyanato substitution geometry

Baseline

Scaffold-level DHFR inhibition for optimization; quantitative data require validation

5-Isothiocyanato-2-methoxypyridine: Analog Substitution Limitations


General substitution with alternative isothiocyanatopyridines (e.g., 3- or 4-isothiocyanato regioisomers) or simpler aryl isothiocyanates (e.g., phenyl isothiocyanate) cannot be assumed to yield equivalent outcomes in applications requiring this precise scaffold. The 2-methoxy group exerts a strong +M (mesomeric) electron-donating effect, which significantly modulates the electrophilicity of the 5-position isothiocyanate and the nucleophilicity of the pyridine nitrogen, as supported by known electronic properties of methoxypyridines . This electronic tuning directly impacts reaction kinetics in nucleophilic additions (e.g., thiourea formation) and binding affinities in biological contexts. Furthermore, the specific geometry of the 2,5-substitution pattern dictates the spatial orientation of the reactive isothiocyanate handle relative to the methoxy moiety, a critical factor in structure-activity relationships (SAR) for target engagement [1]. Procurement of an unsubstituted pyridyl isothiocyanate or a different regioisomer may therefore introduce unanticipated alterations in both chemical reactivity profiles and biological readouts, undermining experimental reproducibility or synthetic route efficiency.

Regioisomer mismatch

3- or 4-isothiocyanato isomers exhibit altered electrophilicity due to loss of 2-methoxy +M effect

Electronic perturbation

Unsubstituted pyridyl isothiocyanates lack the electron-rich pyridine core, impacting reaction kinetics

SAR geometry shift

Different substitution patterns change spatial orientation, undermining structure-activity relationships

5-Isothiocyanato-2-methoxypyridine: Quantitative Evidence


DHFR Inhibition: Cross-Class Potency

A single quantitative bioactivity dataset is available for 5-isothiocyanato-2-methoxypyridine, reporting an IC50 value of 1.20E+4 nM (12 µM) against Pneumocystis carinii dihydrofolate reductase (DHFR) at 37°C [1]. This represents a direct activity measurement, establishing a baseline for this specific compound. In the context of DHFR inhibition, this micromolar potency is notably modest. While direct head-to-head comparison data for this compound against structurally analogous isothiocyanates (e.g., 3-pyridyl isothiocyanate) or the clinical DHFR inhibitor trimethoprim in the same assay is absent from the public record, the reported value allows for cross-class inference. For reference, trimethoprim typically exhibits DHFR inhibition in the nanomolar range against various species (e.g., IC50 ~20 nM for human DHFR), and optimized non-classical antifolates frequently achieve IC50 values below 100 nM [2]. This quantitative baseline suggests that 5-isothiocyanato-2-methoxypyridine possesses weak intrinsic DHFR inhibitory activity, positioning it as a starting scaffold for optimization rather than a potent probe.

DHFR Inhibition IC50
Data to verify
5-Isothiocyanato-2-methoxypyridine 12 µM
Optimized DHFR inhibitors ~0.02–0.1 µM
~120–600-fold lower potency
Establishes scaffold-level activity baseline
Cross-class inference; direct comparator data absent
Antiparasitic Enzyme Inhibition DHFR

5-Isothiocyanato-2-methoxypyridine: Procurement Scenarios


Synthetic Intermediate for Thiourea Libraries

Procure this compound when the goal is to synthesize diverse thiourea libraries via reaction with primary or secondary amines. The 2-methoxy group provides an electron-rich pyridine core that can improve the solubility profile of the resulting thiourea products relative to those derived from unsubstituted pyridyl isothiocyanates (e.g., CAS 17452-27-6), an important consideration for downstream biological screening . This application leverages the compound's reactivity rather than its intrinsic bioactivity.

Scaffold for Covalent Fragment Screening

Source this compound for inclusion in a covalent fragment library designed for mass spectrometry-based screening against protein targets with reactive cysteine residues. The modest 12 µM activity observed against P. carinii DHFR [1] provides a provisional baseline for detecting binding improvements following chemical elaboration. The distinct 2-methoxy-5-isothiocyanato substitution offers a vector geometry for fragment growing that is not accessible with more common 3- or 4-isothiocyanatopyridine isomers.

Agrochemical Intermediate Synthesis

Utilize as a key intermediate in the preparation of pyridyl iminocarbonates or related sulfur-containing heterocycles with potential fungicidal applications, as exemplified in older patent literature describing the conversion of 5-amino-2-methoxypyridine derivatives to active species via isothiocyanate intermediates [2]. The 2-methoxy-5-substitution pattern is recurrent in agrochemical SAR, warranting its use in exploring novel crop protection agents.

Application
Selection Property
Validation Focus
Thiourea library synthesis
Regiospecific isothiocyanate handle
Reactivity with amines; solubility profiling
Covalent fragment screening
2-Methoxy-5-isothiocyanato geometry
Fragment-growing vector assessment
Agrochemical intermediate synthesis
Pyridyl iminocarbonate precursor
Fungicidal SAR exploration (patent context)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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